
SEP-363856
Overview
Description
Unlike traditional antipsychotic medications that target dopamine D2 receptors, SEP-363856 exerts its effects through agonism at trace amine-associated receptor 1 (TAAR1) and serotonin 5-hydroxytryptamine type 1A (5-HT1A) receptors . This unique mechanism of action offers a promising alternative for managing schizophrenia, particularly for patients who do not respond well to dopamine receptor antagonists .
Preparation Methods
SEP-363856 can be synthesized through various synthetic routes. One method involves the preparation of solid-state forms such as this compound hydrobromide, this compound fumarate, this compound R-camsylate, and this compound S-camsylate . The synthetic process typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of chemical reactions involving the formation of a thieno[2,3-c]pyran ring system.
Functional group modifications: The core structure is then modified to introduce the necessary functional groups, such as the N-methylmethanamine moiety.
Salt formation: The final compound is converted into its salt forms (e.g., hydrobromide, fumarate) to improve its stability and bioavailability.
Chemical Reactions Analysis
SEP-363856 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyran ring system.
Reduction: Reduction reactions can occur at the nitrogen-containing functional groups, such as the N-methylmethanamine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SEP-363856 has several scientific research applications, including:
Psychiatry: The primary application of this compound is in the treatment of schizophrenia and Parkinson’s disease psychosis. .
Neuroscience: this compound is used in research to study the role of TAAR1 and 5-HT1A receptors in the brain.
Pharmacology: Researchers use this compound to explore new pharmacological approaches for treating mental health conditions.
Mechanism of Action
The mechanism of action of SEP-363856 involves agonism at trace amine-associated receptor 1 (TAAR1) and serotonin 5-hydroxytryptamine type 1A (5-HT1A) receptors . By activating these receptors, this compound modulates neurotransmitter release and neuronal signaling pathways, leading to its antipsychotic effects. This mechanism is distinct from traditional antipsychotics that primarily block dopamine D2 receptors, which can cause significant side effects .
Comparison with Similar Compounds
SEP-363856 is unique among antipsychotic agents due to its non-dopaminergic mechanism of action. Similar compounds include:
Aripiprazole: A partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors.
Brexpiprazole: Similar to aripiprazole, it acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors.
Lurasidone: An antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors.
This compound’s unique receptor profile and mechanism of action make it a promising candidate for patients who do not respond well to traditional antipsychotics .
Properties
IUPAC Name |
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDQTDRAHXHOC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1C2=C(CCO1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310426-33-5 | |
| Record name | SEP-363856 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310426335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEP-363856 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ulotaront | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K6270MG59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B1651551.png)
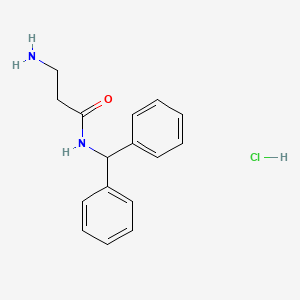
![2-(1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1651554.png)
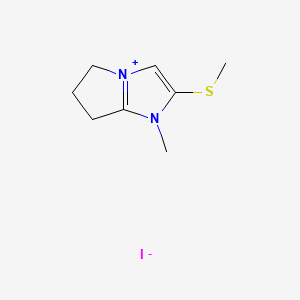
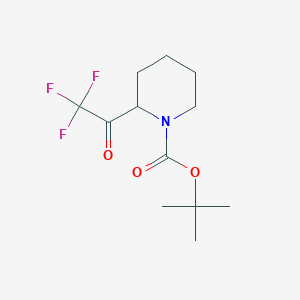
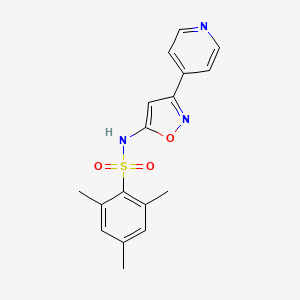
![Phosphonic acid, [2-furanyl(phenylamino)methyl]-, diethyl ester](/img/structure/B1651562.png)
![1-[3-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]pyrrolidin-2-one](/img/structure/B1651565.png)
![2-[benzyl(methyl)amino]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dihydroindene-2-carboxamide](/img/structure/B1651567.png)
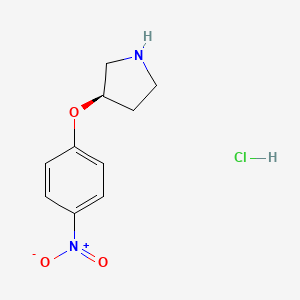
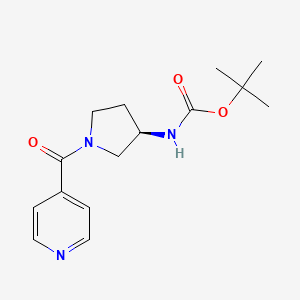
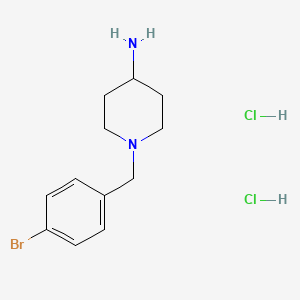
![N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B1651573.png)
